4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine
CAS No.:
Cat. No.: VC20150988
Molecular Formula: C19H20N2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H20N2 |
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Molecular Weight | 276.4 g/mol |
IUPAC Name | 4-(3-phenyl-1-piperidin-1-ylprop-2-ynyl)pyridine |
Standard InChI | InChI=1S/C19H20N2/c1-3-7-17(8-4-1)9-10-19(18-11-13-20-14-12-18)21-15-5-2-6-16-21/h1,3-4,7-8,11-14,19H,2,5-6,15-16H2 |
Standard InChI Key | LWTHEPKNZBKYRL-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
Structural and Chemical Identity
The compound’s systematic name, 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine, reflects its hybrid architecture. The pyridine ring at position 4 is linked to a propargyl chain bearing a phenyl group and a piperidine heterocycle. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors .
Key Structural Features:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to base-like reactivity and hydrogen-bonding capabilities.
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Propargyl group: A triple-bonded (sp-hybridized) carbon chain facilitating alkyne-specific reactions like cycloadditions .
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Piperidine moiety: A six-membered saturated ring with one nitrogen atom, enhancing solubility and enabling conformational flexibility .
The molecular formula is C₁₉H₂₀N₂, with a molecular weight of 276.38 g/mol . Its CAS registry number, 959710-88-4, ensures unambiguous identification in chemical databases .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. One documented method involves:
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Propargylation: Reaction of 4-bromopyridine with a propargylamine derivative under palladium catalysis .
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Piperidine incorporation: Introduction of the piperidine group via alkylation or amination, often under mild conditions to preserve the alkyne functionality .
A representative synthesis yields the product in >60% efficiency, with purity confirmed by HPLC and NMR .
Chemical Reactivity
The alkyne group enables diverse transformations:
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Cycloadditions: Reacts with azides in Huisgen reactions to form triazoles, useful in bioconjugation.
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Hydrogenation: Converts the triple bond to a single bond, altering pharmacokinetic properties .
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Nucleophilic substitution: The piperidine nitrogen participates in alkylation or acylation reactions .
Table 1: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Reference |
---|---|---|
4-Bromopyridine | Aryl halide precursor | |
Propargylamine | Alkyne source | |
Piperidine | Heterocycle donor |
Physicochemical Properties
Table 2: Physical and Chemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 276.38 g/mol | |
Solubility | Soluble in DMSO, chloroform | |
Boiling Point | 328.9°C (estimated) | |
LogP | 2.16 (lipophilicity) | |
Hydrogen Bond Acceptors | 2 |
The compound’s LogP of 2.16 indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Its stability in liver microsomes (t₁/₂ > 60 min) further supports drug development potential .
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